molecular formula C21H21FN2O2S B2525409 1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine CAS No. 477714-14-0

1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine

Cat. No.: B2525409
CAS No.: 477714-14-0
M. Wt: 384.47
InChI Key: ASILHESPXNWXGS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is a piperazine derivative featuring a 2-fluorophenyl group at the 1-position and a sulfinyl-linked 2-methoxy-1-naphthyl moiety at the 4-position.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(2-methoxynaphthalen-1-yl)sulfinylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c1-26-20-11-10-16-6-2-3-7-17(16)21(20)27(25)24-14-12-23(13-15-24)19-9-5-4-8-18(19)22/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASILHESPXNWXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2-Fluorophenyl Group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative with the piperazine ring.

    Attachment of the 2-Methoxy-1-Naphthyl Sulfinyl Group: This step is achieved through the reaction of the piperazine derivative with 2-methoxy-1-naphthyl sulfinyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Piperazine Derivatives

Compound Name Key Substituents Functional Groups Biological Activity/Application Reference ID
1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine (Target) 2-Fluorophenyl, 2-methoxy-1-naphthyl Sulfinyl (-SO-) Not explicitly reported
1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine 2-Pyridinyl, 2-methoxy-1-naphthyl Sulfinyl (-SO-) Dopamine D2 receptor affinity (hypothetical)
1-(2-Methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine 2-Methoxyphenyl, 2-naphthyl Sulfonyl (-SO₂) Antibacterial activity
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine 2-Fluorobenzoyl, 4-nitrophenylmethyl Ketone, nitro Cytotoxicity (hypothetical)
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Methoxyphenyl, nitrobenzyl-piperidinylmethyl Piperidine-nitro hybrid High dopamine D2 receptor affinity

Functional Group Impact on Activity

  • Sulfinyl vs. Sulfonyl Groups: The sulfinyl group in the target compound may enhance chiral recognition in receptor binding compared to sulfonyl analogs (e.g., 1-(2-methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine ).
  • Fluorophenyl vs. Methoxyphenyl : Fluorine substitution improves metabolic stability and lipophilicity, which may enhance CNS penetration compared to methoxyphenyl derivatives like those in .
  • Naphthyl vs.

Biological Activity

1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications, supported by various studies and data tables.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a fluorophenyl and a methoxynaphthyl sulfinyl group. The chemical structure can be represented as follows:

  • Molecular Formula: C18H20FNO2S
  • Molecular Weight: 341.42 g/mol

The biological activity of this compound is primarily attributed to its modulation of neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that the compound affects the turnover rates of these monoamines in the brain, which may have implications for mood regulation and cognitive functions.

Pharmacological Effects

  • Dopamine Modulation : Studies have shown that administration of the compound leads to transient increases in dopamine levels in specific brain regions, such as the caudate nucleus and hypothalamus, at higher doses (50-250 mg/kg) .
  • Norepinephrine Interaction : The compound has also been observed to slightly decrease norepinephrine levels in the hypothalamus and frontal cortex, suggesting a complex interaction with adrenergic systems .
  • Potential Therapeutic Uses : Given its action on neurotransmitter systems, this compound may have potential applications in treating conditions like depression, anxiety disorders, and other neuropsychiatric conditions.

Study 1: Dopamine and Norepinephrine Turnover

A study investigated the effects of varying doses of this compound on dopamine and norepinephrine turnover in rats. The results indicated:

Dose (mg/kg)Dopamine Content ChangeNorepinephrine Content Change
10No significant changeNo significant change
50IncreaseSlight decrease
250DecreaseSlight decrease

This study highlights the dose-dependent effects of the compound on neurotransmitter levels .

Study 2: Behavioral Impact

In another behavioral study, rats treated with the compound exhibited changes in locomotor activity, suggesting potential anxiolytic or stimulant effects depending on dosage. The findings are summarized below:

Treatment GroupLocomotor Activity Change
ControlBaseline
Low DoseIncreased
High DoseDecreased

These results indicate that different dosages can lead to varying behavioral outcomes .

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